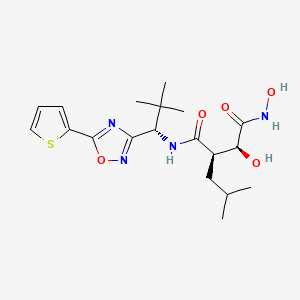
V7CB4Hwx8B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
V-85546 is a small molecule drug developed by Ligand UK LtdMatrix metalloproteinase 12 is an enzyme involved in the inflammatory process of various diseases, including chronic obstructive pulmonary disease, multiple sclerosis, and rheumatoid arthritis .
Preparation Methods
The synthetic routes and reaction conditions for V-85546 are not explicitly detailed in the available literature. it is known that the compound is prepared as a small molecule drug, which typically involves organic synthesis techniques. Industrial production methods for such compounds often include multi-step synthesis, purification, and formulation processes .
Chemical Reactions Analysis
V-85546 primarily acts as an inhibitor of matrix metalloproteinase 12. The types of reactions it undergoes are mainly related to its interaction with the enzyme. Common reagents and conditions used in these reactions include various solvents and catalysts that facilitate the binding of V-85546 to the active site of matrix metalloproteinase 12. The major product formed from these reactions is the inhibited form of the enzyme, which reduces its activity and, consequently, the inflammatory response .
Scientific Research Applications
V-85546 has been studied extensively for its potential therapeutic applications. It has shown promise in the treatment of immune system diseases, nervous system diseases, and respiratory diseases. Specifically, it has been investigated for its effects on chronic obstructive pulmonary disease, multiple sclerosis, and rheumatoid arthritis. In preclinical studies, V-85546 has demonstrated the ability to reduce airway inflammation in mice exposed to cigarette smoke, suggesting its potential as a therapeutic agent for chronic obstructive pulmonary disease .
Mechanism of Action
The mechanism of action of V-85546 involves the inhibition of matrix metalloproteinase 12. By binding to the active site of the enzyme, V-85546 prevents the enzyme from breaking down extracellular matrix components. This inhibition reduces the inflammatory response and tissue damage associated with diseases such as chronic obstructive pulmonary disease and rheumatoid arthritis. The molecular targets and pathways involved include the reduction of pro-inflammatory cytokines and chemokines, as well as the inhibition of neutrophil and macrophage infiltration .
Comparison with Similar Compounds
V-85546 is unique in its specificity for matrix metalloproteinase 12. Similar compounds include other matrix metalloproteinase inhibitors, such as batimastat and marimastat. these compounds often have broader inhibitory profiles, affecting multiple matrix metalloproteinases. V-85546’s selectivity for matrix metalloproteinase 12 makes it a valuable tool for studying the specific role of this enzyme in disease processes and for developing targeted therapies .
Properties
CAS No. |
586972-97-6 |
|---|---|
Molecular Formula |
C19H28N4O5S |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
(2R,3S)-N-[(1S)-2,2-dimethyl-1-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)propyl]-N',3-dihydroxy-2-(2-methylpropyl)butanediamide |
InChI |
InChI=1S/C19H28N4O5S/c1-10(2)9-11(13(24)17(26)22-27)16(25)20-14(19(3,4)5)15-21-18(28-23-15)12-7-6-8-29-12/h6-8,10-11,13-14,24,27H,9H2,1-5H3,(H,20,25)(H,22,26)/t11-,13+,14-/m1/s1 |
InChI Key |
BLZRQJYPLPCJTR-KWCYVHTRSA-N |
Isomeric SMILES |
CC(C)C[C@H]([C@@H](C(=O)NO)O)C(=O)N[C@H](C1=NOC(=N1)C2=CC=CS2)C(C)(C)C |
Canonical SMILES |
CC(C)CC(C(C(=O)NO)O)C(=O)NC(C1=NOC(=N1)C2=CC=CS2)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















